molecular formula C28H30N2O4 B12139749 2-(4-Butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12139749
M. Wt: 458.5 g/mol
InChI Key: KXDFLYKETSCBAZ-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, starting with the preparation of the core benzoxazine structure. Common synthetic routes include:

    Cyclization Reactions: Utilizing precursors such as 4-butoxyaniline and 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the benzoxazine ring.

    Condensation Reactions: Combining the cyclized product with hydrazine derivatives to introduce the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Conducting the synthesis in controlled batches to ensure high purity and yield.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to streamline the synthesis process, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Employing reducing agents such as sodium borohydride to modify the compound’s structure.

    Substitution: Reacting with halogens or other substituents to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms into the structure.

Scientific Research Applications

2-(4-Butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor-mediated signaling pathways.

    Affect Cellular Processes: Influencing cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H30N2O4/c1-4-5-16-33-21-13-10-19(11-14-21)23-18-24-22-8-6-7-9-25(22)34-28(30(24)29-23)20-12-15-26(31-2)27(17-20)32-3/h6-15,17,24,28H,4-5,16,18H2,1-3H3

InChI Key

KXDFLYKETSCBAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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